Eicosapentaenoyl Ethanolamide
Eicosapentaenoyl Ethanolamide
Anandamide (20:5, N-3), also known as epea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (20:5, N-3) is considered to be a fatty amide lipid molecule. Anandamide (20:5, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, anandamide (20:5, N-3) is primarily located in the membrane (predicted from logP). Anandamide (20:5, N-3) can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
(5Z,8Z,11Z,14Z,17Z)-icosapentaenoylethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of (5Z,8Z,11Z,14Z17Z)-eicosapentaenoic acid. It has a role as a PPARgamma agonist. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:5. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid.
(5Z,8Z,11Z,14Z,17Z)-icosapentaenoylethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of (5Z,8Z,11Z,14Z17Z)-eicosapentaenoic acid. It has a role as a PPARgamma agonist. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:5. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid.
Brand Name:
Vulcanchem
CAS No.:
109001-03-8
VCID:
VC0189998
InChI:
InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-
SMILES:
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula:
C22H35NO2
Molecular Weight:
345.5 g/mol
Eicosapentaenoyl Ethanolamide
CAS No.: 109001-03-8
Main Products
VCID: VC0189998
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol
CAS No. | 109001-03-8 |
---|---|
Product Name | Eicosapentaenoyl Ethanolamide |
Molecular Formula | C22H35NO2 |
Molecular Weight | 345.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide |
Standard InChI | InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | OVKKNJPJQKTXIT-JLNKQSITSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Appearance | Assay:≥98%A solution in ethanol |
Physical Description | Solid |
Description | Anandamide (20:5, N-3), also known as epea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (20:5, N-3) is considered to be a fatty amide lipid molecule. Anandamide (20:5, N-3) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, anandamide (20:5, N-3) is primarily located in the membrane (predicted from logP). Anandamide (20:5, N-3) can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid. (5Z,8Z,11Z,14Z,17Z)-icosapentaenoylethanolamine is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of (5Z,8Z,11Z,14Z17Z)-eicosapentaenoic acid. It has a role as a PPARgamma agonist. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:5. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid. |
Synonyms | EPEA |
PubChem Compound | 5283450 |
Last Modified | Nov 11 2021 |
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